molecular formula C24H23N3O7S B11011494 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11011494
M. Wt: 497.5 g/mol
InChI Key: UZZNGBWQFDSKMF-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through a Povarov cycloaddition reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the nitrobenzamide group: Finally, the compound is reacted with 4,5-dimethoxy-2-nitrobenzoic acid or its derivatives to form the nitrobenzamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative reaction conditions.

Chemical Reactions Analysis

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used to study the mechanisms of action of quinoline derivatives and their effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, inhibiting their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar compounds to N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide include other quinoline derivatives, such as:

    N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and antibacterial properties.

    4-hydroxy-2-quinolones: These compounds have diverse biological activities and are used in drug development.

    3,4-dihydroisoquinolin-1(2H)-one derivatives: Studied for their antifungal and antioomycete activities.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and biological activities.

Properties

Molecular Formula

C24H23N3O7S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C24H23N3O7S/c1-33-22-14-19(21(27(29)30)15-23(22)34-2)24(28)25-17-9-11-18(12-10-17)35(31,32)26-13-5-7-16-6-3-4-8-20(16)26/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,25,28)

InChI Key

UZZNGBWQFDSKMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-])OC

Origin of Product

United States

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